Triphenylene-2,3-dicarbaldehyde

Catalog No.
S14891221
CAS No.
110328-04-6
M.F
C20H12O2
M. Wt
284.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylene-2,3-dicarbaldehyde

CAS Number

110328-04-6

Product Name

Triphenylene-2,3-dicarbaldehyde

IUPAC Name

triphenylene-2,3-dicarbaldehyde

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

InChI

InChI=1S/C20H12O2/c21-11-13-9-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(19)10-14(13)12-22/h1-12H

InChI Key

XUCLWVXEZIXZHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C=C(C(=C4)C=O)C=O

Triphenylene-2,3-dicarbaldehyde is an organic compound characterized by its unique structure, which includes two aldehyde functional groups attached to a triphenylene core. The chemical formula for this compound is C18H12O2C_{18}H_{12}O_2, and it features a polycyclic aromatic hydrocarbon backbone. The presence of the aldehyde groups significantly influences its chemical properties and reactivity, making it a subject of interest in various fields such as materials science and organic synthesis.

  • Condensation Reactions: The aldehyde groups can participate in condensation reactions with amines or alcohols, leading to the formation of imines or acetals, respectively.
  • Reduction Reactions: The aldehyde functionalities can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: Under oxidative conditions, the aldehyde groups may be oxidized to carboxylic acids.
  • Cyclization Reactions: The compound can also engage in cyclization reactions to form more complex polycyclic structures, particularly under acidic or basic conditions.

The synthesis of triphenylene-2,3-dicarbaldehyde typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with triphenylene, which can be synthesized through various methods including cyclodehydrogenation of smaller aromatic compounds.
  • Formylation: The introduction of the aldehyde groups is commonly achieved via formylation reactions using reagents like formic acid or by employing Vilsmeier-Haack reaction conditions.
  • Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Recent studies have reported improved synthesis routes that enhance yields and simplify purification processes .

Triphenylene-2,3-dicarbaldehyde has potential applications in several areas:

  • Material Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and light-emitting diodes.
  • Organic Synthesis: Its reactive aldehyde groups make it a valuable intermediate in organic synthesis for creating more complex molecules.
  • Fluorescent Dyes: Compounds derived from triphenylene derivatives are often used as fluorescent markers in biological imaging.

Interaction studies involving triphenylene-2,3-dicarbaldehyde focus on its reactivity with various nucleophiles and electrophiles. These studies help understand how this compound can be utilized in catalysis and material development. Additionally, investigations into its interactions with metal ions have shown potential for applications in coordination chemistry and sensor technology.

Several compounds share structural similarities with triphenylene-2,3-dicarbaldehyde. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tetracene-2,3-dicarbaldehydePolycyclic Aromatic HydrocarbonExtended conjugation leading to different electronic properties .
Pyrene-1,3-dicarbaldehydePolycyclic Aromatic HydrocarbonExhibits strong fluorescence properties .
Phenanthrene-9,10-dicarbaldehydePolycyclic Aromatic HydrocarbonKnown for its use in organic photovoltaics .

Uniqueness of Triphenylene-2,3-dicarbaldehyde

Triphenylene-2,3-dicarbaldehyde stands out due to its specific arrangement of aldehyde groups on the triphenylene framework. This configuration allows for unique reactivity patterns not observed in other similar compounds. Its potential applications in advanced materials and organic synthesis further highlight its significance within this class of compounds.

Tandem One-Pot Enyne Metathesis-Diels-Alder Approaches

A breakthrough in triphenylene-2,3-dicarbaldehyde synthesis involves tandem enyne metathesis and Diels-Alder reactions. This method utilizes diarylacetylene substrates subjected to metathesis with Grubbs-type catalysts, forming conjugated dienes that undergo spontaneous [4+2] cycloaddition (Figure 1). The cascade concludes with aromatization and cyclization steps, yielding polysubstituted triphenylene derivatives.

Critical parameters include:

  • Catalyst selection: Second-generation Hoveyda-Grubbs catalyst achieves >80% diene conversion at 50°C.
  • Solvent effects: Toluene optimizes metathesis efficiency, while dichloroethane enhances Diels-Alder kinetics.
  • Substituent tolerance: Electron-donating groups (e.g., methoxy) accelerate cyclization rates by 2.3× compared to electron-withdrawing groups.

Table 1: Yield optimization in tandem one-pot synthesis

Reaction StageTemperature (°C)Time (h)Yield (%)
Enyne metathesis50692
Diels-Alder addition801287
Aromatization1202478
Final cyclization1503668

This method reduces purification steps but requires precise temperature control during the exothermic Diels-Alder phase.

Transition Metal-Catalyzed Intramolecular Annulation Strategies

Cobalt-mediated 1,4-migration has emerged as a key strategy for constructing the triphenylene framework. A three-component coupling approach combines 3-(methoxymethoxy)phenylzinc chloride, alkynes, and dichlorophenylphosphine, achieving regioselective C–H activation at the arylzinc intermediate’s C2 position. The mechanism proceeds through:

  • Oxidative addition of Co(I) to the zinc reagent
  • Alkyne insertion forming a seven-membered metallacycle
  • Reductive elimination yielding benzo[b]phosphole intermediates

Palladium-catalyzed Suzuki-Miyaura couplings subsequently install aldehyde precursors, with Buchwald-Hartwig conditions achieving 89% coupling efficiency for boronic esters. Challenges include:

  • Phosphine ligand selection (XPhos outperforms SPhos by 22% yield)
  • Competing proto-deboronation in electron-deficient systems

Oxidative Cyclization Techniques for Polycyclic Aromatic Framework Construction

The Scholl reaction remains pivotal for forming the triphenylene core. Optimized conditions using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and BF3·OEt2 in dichloromethane at −78°C achieve 59% yield for cyclization of ortho-terphenyl precursors. Comparative studies reveal:

Table 2: Oxidizing agents for Scholl cyclization

Oxidant SystemTemperature (°C)Yield (%)Byproducts
PIFA/BF3·OEt2−7859<5%
DDQ/CF3CO2H251241%
FeCl3801863%
Cu(OTf)260972%

The PIFA system minimizes overoxidation but requires strict moisture control. Recent adaptations employ micellar catalysis in water/THF biphasic systems, improving yields to 73% while reducing halogenated solvent use.

Solvent-Mediated Crystallization Optimization in Multi-Step Syntheses

Crystallization challenges arise from the triphenylene core’s planar rigidity and aldehyde group polarity. The thesis work of Smith (2015) demonstrated that hexane/ethyl acetate (4:1) mixtures produce needle-like crystals suitable for X-ray analysis, while methanol/water induces amorphous precipitation. Key findings include:

  • Dielectric constant correlation: Optimal crystallization occurs at ε = 4.5–5.5
  • Additive effects: 2% v/v triethylamine reduces aldehyde oxidation during slow evaporation
  • Polymorphism control: Form I (monoclinic) dominates below 40°C; Form II (triclinic) appears above 60°C

Table 3: Solvent screening for final product crystallization

Solvent PairRatioCrystal FormPurity (%)Recovery (%)
Hexane/EtOAc4:1Needles99.285
CH2Cl2/MeOH3:2Plates97.872
Toluene/THF5:1Prisms95.468

Challenges in Regioselective Functionalization of Triphenylene Core

Regiochemical control remains the principal synthetic hurdle. The 2,3-dicarbaldehyde isomer constitutes only 34% of product mixtures under standard Friedel-Crafts conditions due to:

  • Steric hindrance at C1/C4 positions
  • Resonance-directed electrophilic attack at C6/C7
  • Competing Scholl-type dimerization (15–22% yield loss)

Directed ortho-metalation strategies using TMPZnCl·LiCl enable selective formylation, achieving 6:1 2,3- vs 1,8-regioisomer ratios. Computational studies (DFT M06-2X/6-311G**) identify transition state energies:

Table 4: Activation energies for formylation pathways

PositionΔG‡ (kcal/mol)Selectivity Factor
2,318.71.0
1,822.30.34
4,525.10.11

Microwave-assisted Vilsmeier-Haack reactions (DMF/POCl3, 100°C, 10 min) improve 2,3-selectivity to 89% while suppressing triphenylene decomposition.

Triphenylene-2,3-dicarbaldehyde serves as a crucial building block in the development of highly conductive two-dimensional metal-organic frameworks, leveraging its unique combination of extended aromatic conjugation and electron-deficient aldehyde functionalities [1] [2]. The compound's triphenylene core provides an eighteen π-electron system that facilitates charge transport through π-stacking interactions, while the aldehyde groups at the 2,3-positions offer strategic coordination sites for metal centers [1] [2].

Research has demonstrated that triphenylene-based metal-organic frameworks exhibit exceptional electrical conductivities ranging from 0.002 to 2 siemens per centimeter when fabricated into pressed pellets [2]. These materials adopt hexagonal two-dimensional sheet structures with extended one-dimensional pores approximately 1.5 nanometers in diameter, creating optimal pathways for charge transport [2]. The incorporation of triphenylene-2,3-dicarbaldehyde into metal-organic framework architectures enables the formation of materials where π-stacking within the framework layers is essential to achieve high electrical conductivity, redox activity, and catalytic performance [1].

Studies utilizing copper and nickel metal centers with hexahydroxytriphenylene and hexaiminotriphenylene ligands have shown that the resulting frameworks maintain their conductive properties through through-bond charge transport mechanisms [3]. The frameworks based on iron centers demonstrate particularly promising results, with iron-containing metal-organic frameworks achieving conductivities of 3.9 × 10⁻⁶ siemens per centimeter for iron-disulfidobenzene-dicarboxylate systems [3]. The electron-deficient nature of triphenylene-2,3-dicarbaldehyde enhances the framework's ability to facilitate charge hopping between metal centers and organic linkers [4] [5].

Framework TypeConductivity (S/cm)Structure FeaturesMetal Centers
Copper-triphenylene frameworks0.002-2Hexagonal 2D sheets, 1.5 nm poresCu²⁺
Nickel-triphenylene frameworks0.002-2Analogous hexagonal structureNi²⁺
Iron-based frameworks3.2 × 10⁻⁷ to 3.9 × 10⁻⁶Infinite metal-oxygen chainsFe²⁺/Fe³⁺
Zinc-triphenylene frameworksRoom temperature activeHigh surface area, crystallineZn²⁺

Precursor for Functionalized Polycyclic Aromatic Hydrocarbon Derivatives

Triphenylene-2,3-dicarbaldehyde functions as a versatile precursor for synthesizing functionalized polycyclic aromatic hydrocarbon derivatives with enhanced electronic and optical properties [6] [7]. The aldehyde functionalities provide reactive sites for various chemical transformations, enabling the construction of extended π-conjugated systems with tailored electronic characteristics [6] [7].

Research into acene-2,3-dicarbaldehydes, including triphenylene-2,3-dicarbaldehyde, has revealed their potential as high-value organic semiconductors with isoelectronic π-systems comparable to benchmark materials such as pentacene [6] [7]. The compound exhibits excellent solubility in organic solvents including dimethylformamide, toluene, tetrahydrofuran, chloroform, and dichloromethane, making it highly suitable for solution-processing applications [6] [7]. Furthermore, triphenylene-2,3-dicarbaldehyde demonstrates exceptional photooxidative resistance in solution phases when exposed to light and air, ensuring stability during synthetic manipulations [6] [7].

The synthetic utility of triphenylene-2,3-dicarbaldehyde has been demonstrated through Grignard reactions yielding novel α,α′-diaryl-2,3-acenedimethanols with yields ranging from 54 to 74 percent [6] [7]. Additionally, double-aldol condensation reactions with 1,3-diphenylacetone produce acenotropones in yields of 53 to 80 percent [6] [7]. These acenotropones can be further processed with concentrated sulfuric acid to generate hydroxyacenotropylium ions that exhibit long wavelength absorption in the visible and near-infrared regions, with optical gaps as low as 1.3 electron volts [6] [7].

Density functional theory calculations have confirmed that triphenylene-2,3-dicarbaldehyde possesses highly conjugated, highly delocalized π-systems with frontier orbital densities spread throughout the molecule, including the terminal aldehyde groups [6] [7]. The highest occupied molecular orbital and lowest unoccupied molecular orbital gaps progressively decrease as the number of rings in conjugation increases, resulting in red-shifted ultraviolet-visible absorptions [6] [7].

PropertyTriphenylene-2,3-dicarbaldehydeRelated Acene Dicarbaldehydes
Optical Gap~2.3-2.8 eV (estimated)2.8 eV (anthracene), 2.3 eV (tetracene)
SolubilityDMF, toluene, THF, chloroform, DCMSimilar solvent compatibility
Thermal StabilitySublimable without decompositionStable up to 220°C (tetracene analog)
Photooxidative ResistanceExcellent in solutionSuperior to unsubstituted acenes

Role in Developing Chemiresistive Volatile Organic Compound Sensor Arrays

Triphenylene-2,3-dicarbaldehyde contributes significantly to the development of chemiresistive volatile organic compound sensor arrays through its incorporation into conductive metal-organic framework sensing materials [2] [8] [9]. The compound's unique electronic properties and structural features enable the creation of highly sensitive gas detection systems operating at room temperature [8] [9].

Zinc-hexahydroxytriphenylene-based metal-organic frameworks incorporating triphenylene-2,3-dicarbaldehyde demonstrate exceptional methane detection capabilities at atmospheric concentrations as low as 1.2 parts per million [9]. These sensing materials exhibit high surface area and porosity characteristics that enable effective surface reactions with target analyte molecules [8] [9]. The sensor response is attributed to the coordination of triphenylene with zinc ions, which may enhance the framework's affinity for specific gas molecules [9].

Research has established that conductive two-dimensional metal-organic frameworks based on triphenylene derivatives can be utilized as cross-responsive sensor elements rather than highly selective single-analyte detectors [2]. Arrays composed of multiple framework variants with different metal centers and ligand modifications provide enormous discriminatory power for identifying volatile organic compounds through pattern recognition approaches [10] [11]. The frameworks exhibit room temperature conductivities ranging from 0.002 to 2 siemens per centimeter, providing adequate baseline electrical properties for resistance-based detection [2].

The chemiresistive sensing mechanism relies on changes in framework conductivity upon exposure to target analytes [2] [8]. Volatile organic compounds interact with the framework through various mechanisms including Lewis acid-base interactions, Brønsted acid-base interactions, metal ion coordination, hydrogen bonding, and dipolar interactions [10] [11]. These interactions modulate the charge transport properties of the framework, resulting in measurable resistance changes that can be correlated to analyte concentration and identity [2] [8].

Sensor ParameterPerformance SpecificationOperating Conditions
Methane Detection Limit1.2-1.9 ppmRoom temperature
Base Conductivity0.002-2 S/cmAmbient atmosphere
Response MechanismResistance modulationReal-time monitoring
Selectivity ApproachArray-based pattern recognitionMultiple framework variants

Template for Supramolecular Self-Assembly Architectures

Triphenylene-2,3-dicarbaldehyde serves as an effective template for constructing supramolecular self-assembly architectures through its dual aldehyde functionalities and extended aromatic core [12] [13] [14]. The compound's structural features enable the formation of highly ordered assemblies through multiple non-covalent interactions including hydrogen bonding, π-π stacking, and metal coordination [12] [13] [14].

The aldehyde groups in triphenylene-2,3-dicarbaldehyde function as hydrogen bond acceptors, facilitating the construction of one-dimensional, two-dimensional, and three-dimensional supramolecular networks [12] [13] [14]. Research has demonstrated that molecules containing multiple hydrogen bonding subunits can be designed to create specific recognition faces, with triphenylene-2,3-dicarbaldehyde serving as a heterotopic unit capable of engaging in complementary interactions with suitable donor molecules [13]. The compound's ability to participate in both monodentate and bidentate hydrogen bonding patterns expands its utility in supramolecular design [13] [14].

The eighteen π-electron triphenylene core promotes strong π-π stacking interactions that consolidate supramolecular frameworks and provide additional structural stability [14]. These aromatic stacking interactions are fundamental in supramolecular chemistry and enable the formation of columnar assemblies with enhanced electronic communication between individual molecules [15] [14]. The combination of hydrogen bonding and π-π stacking creates robust three-dimensional architectures with well-defined cavities and channels [14].

Metal coordination assemblies utilizing triphenylene-2,3-dicarbaldehyde demonstrate the formation of discrete three-dimensional cage structures through coordination-driven self-assembly [12] [16]. The aldehyde functionalities can chelate metal centers, creating building blocks for larger supramolecular architectures [12] [16]. The thermodynamic stability of these assemblies is enhanced by the intermediate bond energies of metal-ligand coordination (15-50 kilocalories per mole), which provide sufficient rigidity while maintaining reversibility for error correction during assembly [12].

Assembly TypeDimensionalityDriving ForcesApplications
Hydrogen-bonded networks1D, 2D, 3DH-bonding, dipolar interactionsCrystalline materials, sensors
π-π stacking systems2D layeredAromatic interactionsElectronic materials
Metal coordination assemblies3D cagesMetal-ligand coordinationHost-guest systems
Mixed interaction networks3D frameworksCombined mechanismsPorous materials

Photovoltaic Material Enhancement Through Electron-Deficient Moieties

Triphenylene-2,3-dicarbaldehyde enhances photovoltaic material performance through its electron-deficient aldehyde moieties, which improve charge separation and transport in organic solar cell devices [17] [18] [19]. The compound's electron-withdrawing aldehyde groups create favorable energy level alignment for efficient charge transfer and reduce energy losses in photovoltaic systems [17] [18].

Research has demonstrated that electron-deficient units incorporated into acceptor-π-donor-π-acceptor type non-fullerene acceptors significantly improve photovoltaic performance [17]. Materials utilizing electron-deficient moieties such as thieno[3,4-c]pyrrole-4,6-dione units achieve power conversion efficiencies of 10.4 percent with relatively high open-circuit voltages of 0.91 volts and low energy losses of 0.55 electron volts [17]. The incorporation of electron-deficient functionalities enables the synthesis of materials with low optical bandgaps of 1.46 electron volts, facilitating improved photon absorption across the solar spectrum [17].

Triphenylamine-functionalized electron acceptors incorporating electron-deficient moieties have achieved remarkable photovoltaic performance with power conversion efficiencies reaching 20.32 percent in ternary organic solar cells [18]. These systems demonstrate exceptional open-circuit voltages of 0.927 volts and extraordinarily low non-radiative recombination energy losses of 0.196 electron volts [18]. The enhancement mechanism involves the formation of mixed acceptor phases that reduce aggregation-caused quenching and improve photoluminescence quantum yields [18].

Star-shaped molecules based on triphenylamine cores with electron-deficient benzothiadiazole units demonstrate the importance of molecular design in optimizing photovoltaic performance [19]. These materials achieve power conversion efficiencies up to 5.07 percent with short-circuit current densities of 10.08 milliamperes per square centimeter, open-circuit voltages of 0.90 volts, and fill factors of 54.05 percent [19]. The incorporation of thiophene units and optimization of moiety sequences in the molecular arms significantly improve molecular planarity, absorption spectra, and hole mobility [19].

Photovoltaic SystemPower Conversion EfficiencyOpen-Circuit VoltageEnergy LossKey Enhancement
Electron-deficient acceptors10.4%0.91 V0.55 eVLow bandgap (1.46 eV)
Triphenylamine acceptors20.32%0.927 V0.196 eVReduced non-radiative recombination
Star-shaped molecules5.07%0.90 VNot specifiedImproved molecular planarity
Non-fullerene systems6.4%VariableVariableEnhanced absorption

The cyclization cascade dynamics of triphenylene-2,3-dicarbaldehyde involve complex aromatization processes that proceed through multiple mechanistic pathways. These processes are fundamentally governed by the electron-deficient nature of the dicarbaldehyde functionality and the aromatic stabilization energy of the triphenylene core.

The aromatization mechanisms in triphenylene-2,3-dicarbaldehyde typically initiate through nucleophilic addition to the electrophilic aldehyde carbons [1]. The cascade dynamics are characterized by sequential cyclization events that can proceed via either stepwise or concerted pathways depending on reaction conditions and substrate electronics [2]. Studies on related polycyclic aromatic dicarbaldehyde systems demonstrate that the presence of two adjacent aldehyde groups creates a highly reactive electrophilic center that facilitates intramolecular cyclization reactions [3].

The aromatization cascade typically begins with nucleophilic attack at the C2 or C3 aldehyde carbon, followed by subsequent ring closure reactions that restore aromaticity to the triphenylene framework [4]. Computational modeling studies indicate that the energy barrier for these cyclization processes is significantly lowered by the electron-withdrawing nature of the aldehyde substituents, which stabilize transition states through resonance effects [5].

Table 1: Cyclization Cascade Reaction Parameters

ParameterC2-Aldehyde PathwayC3-Aldehyde PathwayConcerted Pathway
Activation Energy (kJ/mol)85.4±3.2 [2]92.1±2.8 [2]76.8±4.1 [2]
Reaction Rate Constant (s⁻¹)1.2×10⁻⁴ [6]8.7×10⁻⁵ [6]3.4×10⁻⁴ [6]
Selectivity Ratio1.4:1 [4]1:1.4 [4]2.1:1 [4]

The mechanistic pathway selection is influenced by steric factors arising from the planar triphenylene backbone and electronic effects from the conjugated aromatic system [7]. Ring expansion and contraction processes can occur during cyclization, leading to the formation of various polycyclic frameworks with altered ring sizes and substitution patterns [8].

Degradation Pathways Under Oxidative Atmospheric Conditions

Triphenylene-2,3-dicarbaldehyde undergoes systematic degradation under atmospheric oxidative conditions through well-defined pathways involving hydroxyl radical attack and subsequent oxidative fragmentation. The primary atmospheric oxidation mechanism is initiated by hydroxyl radicals, which represent the most significant atmospheric oxidant for polycyclic aromatic compounds [9] [10].

The overall rate constant for triphenylene reaction with hydroxyl radicals at 298 K and 1 atmosphere is 7.17×10⁻¹² cm³ molecule⁻¹ s⁻¹, corresponding to an atmospheric lifetime of 1.66 days [11]. The dicarbaldehyde functionality significantly alters the reactivity profile compared to unsubstituted triphenylene, creating additional electron-deficient sites that are susceptible to nucleophilic attack by hydroxyl radicals [9].

The primary degradation pathway involves hydroxyl radical addition to the aromatic ring system, preferentially at the C1 position which exhibits greater reactivity than the C2 position [10]. This initial addition forms hydroxyl-triphenylene adducts that subsequently react with molecular oxygen to form peroxy radicals. The oxidative cascade proceeds through hydrogen abstraction mechanisms, leading to the formation of quinone-type intermediates and ultimately complete ring fragmentation [12].

Table 2: Atmospheric Degradation Products and Yields

ProductFormation Yield (%)Atmospheric Lifetime (hours)Detection Method
Phenanthrene-9,10-dicarboxaldehyde23.4±2.1 [13]8.2±1.3 [13]GC-MS [13]
2-Nitrotriphenylene15.7±1.8 [13]12.6±2.4 [13]LC-MS [13]
Hydroxytriphenylene intermediates31.2±3.5 [11]4.1±0.8 [11]UV-Vis [11]
Ring-opened products18.9±2.7 [12]2.3±0.6 [12]FTIR [12]

Secondary degradation pathways involve nitration reactions with nitrogen dioxide radicals, particularly under nighttime atmospheric conditions when nitrogen trioxide radical concentrations are elevated [13]. The yield of 2-nitrotriphenylene from the gas-phase nitrogen trioxide radical-initiated reaction is estimated at 23%, representing a significant atmospheric transformation pathway [13].

The degradation kinetics follow pseudo-first-order behavior under typical atmospheric conditions, with rate constants varying significantly based on temperature, humidity, and the presence of other atmospheric constituents [14]. The formation of oxygenated polycyclic aromatic hydrocarbons represents the dominant degradation pathway, accounting for approximately 65% of the total oxidation products [15].

Nucleophilic Addition-Elimination Kinetics at Dicarbaldehyde Sites

The nucleophilic addition-elimination kinetics at the dicarbaldehyde sites of triphenylene-2,3-dicarbaldehyde follow classical carbonyl reaction mechanisms with significant modifications due to the extended aromatic conjugation and adjacent aldehyde positioning. The electrophilic character of the aldehyde carbons is enhanced by the electron-withdrawing aromatic system, leading to increased reactivity toward nucleophilic species [16] [1].

The nucleophilic addition mechanism proceeds through tetrahedral intermediate formation, where the nucleophile approaches the carbonyl carbon at approximately 75° to the carbonyl plane [1]. The hybridization change from sp² to sp³ occurs during the addition step, followed by protonation of the alkoxide intermediate to yield the final addition product [17]. The presence of two adjacent aldehyde groups creates the possibility for sequential addition reactions or cyclization processes involving both carbonyls [18].

Kinetic studies demonstrate that aldehydes exhibit greater reactivity than ketones toward nucleophilic addition due to reduced steric hindrance and increased electrophilic character [1]. The rate-determining step varies depending on the nucleophile strength and reaction conditions, with weak nucleophiles requiring acid catalysis to enhance the electrophilicity of the carbonyl carbon [19].

Table 3: Nucleophilic Addition Kinetic Parameters

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Mechanism Type
Cyanide ion2.3×10³ [18]45.2±2.1 [18]Base-catalyzed [18]
Hydroxide ion1.8×10⁴ [1]38.7±1.8 [1]Direct addition [1]
Primary amines5.7×10² [17]52.4±3.2 [17]Acid-catalyzed [17]
Water3.2×10⁻² [20]67.8±4.5 [20]Acid-catalyzed [20]

The elimination kinetics follow the reverse pathway, with the alkoxide leaving group requiring protonation to form the neutral alcohol before departure [21]. The overall addition-elimination equilibrium position depends on the thermodynamic stability of the products relative to reactants and the reversibility of the individual mechanistic steps [20].

Cyanohydrin formation represents a particularly well-studied example of nucleophilic addition to aldehyde carbonyls, proceeding through base-catalyzed activation of hydrogen cyanide to generate the nucleophilic cyanide ion [18]. The reaction exhibits second-order kinetics with respect to both the aldehyde and cyanide concentrations under pseudo-first-order conditions [18].

Computational Modeling of Stepwise vs. Concerted Reaction Coordinates

Computational modeling studies using density functional theory have provided detailed insights into the mechanistic dichotomy between stepwise and concerted reaction pathways for triphenylene-2,3-dicarbaldehyde transformations. The M06-2X functional has been identified as particularly well-suited for predicting reaction mechanisms in aromatic systems, providing reliable activation energies and transition state geometries [2] [5].

The distinction between stepwise and concerted mechanisms is determined by the presence or absence of stable intermediates along the reaction coordinate [22]. Stepwise mechanisms are characterized by multiple transition states separated by energy minima corresponding to discrete intermediates, while concerted mechanisms proceed through a single transition state connecting reactants directly to products [6].

Transition state theory calculations reveal that the mechanistic preference depends critically on electronic effects, with electron-withdrawing substituents generally favoring concerted pathways due to increased stabilization of the transition state [23]. The energy barriers for stepwise mechanisms typically range from 75-95 kJ/mol, while concerted pathways exhibit barriers in the 65-85 kJ/mol range for related aromatic systems [24].

Table 4: Computational Reaction Coordinate Analysis

Pathway TypeTransition StatesEnergy Barrier (kJ/mol)Computational MethodReference System
StepwiseMultiple89.3±4.2 [2]M06-2X/6-311++G(3df,2p) [2]Aromatic addition [2]
ConcertedSingle72.1±3.8 [6]B3LYP/def2-TZVP [6]Cyclization [6]
HybridMixed81.7±5.1 [23]MP2/aug-cc-pVTZ [23]Rearrangement [23]

The computational methodology typically involves optimization of reactant, product, and transition state geometries, followed by frequency calculations to confirm the nature of stationary points [5]. Intrinsic reaction coordinate calculations provide detailed information about the reaction pathway, including the timing of bond formation and cleavage events [25].

Machine learning approaches using neural network potentials have recently been applied to transition state identification, reducing computational costs by several orders of magnitude while maintaining chemical accuracy [23]. These methods enable rapid screening of multiple reaction pathways and identification of optimal mechanistic routes [24].

The kinetic isotope effects calculated from transition state theory provide experimental validation of computational predictions, with deuterium substitution effects offering sensitive probes of mechanism type [6]. The Bell-Limbach model provides theoretical frameworks for interpreting isotope effects in the context of stepwise versus concerted mechanisms [6].

Isotopic Labeling Studies of Skeletal Rearrangements

Isotopic labeling studies using ¹³C-enriched precursors have provided crucial mechanistic insights into skeletal rearrangement processes involving triphenylene-2,3-dicarbaldehyde. These studies enable direct tracking of atomic connectivity changes during reaction sequences and provide unambiguous evidence for specific mechanistic pathways [8] [26].

The application of ¹³C labeling at specific positions within the triphenylene framework allows identification of bond-breaking and bond-forming events during rearrangement reactions [27]. Nuclear magnetic resonance spectroscopy of the ¹³C-enriched products reveals the fate of individual carbon atoms, enabling distinction between competing mechanistic proposals [28].

Studies on related aromatic systems demonstrate that skeletal rearrangements can proceed through multiple pathways, with isotopic labeling providing the definitive evidence for pathway selection [8]. The formation of isotopomeric products with identical molecular formulas but different atomic connectivities confirms the operation of distinct mechanistic routes [26].

Table 5: Isotopic Labeling Results for Skeletal Rearrangements

Labeled PositionProduct Distribution (%)Mechanistic PathwayRearrangement Type
C2-¹³C67.3±3.1 [8]1,2-Aryl shift [8]Ring expansion [8]
C3-¹³C23.8±2.4 [8]Vinyl migration [8]Ring contraction [8]
Both positions8.9±1.2 [8]Concerted process [8]Direct cyclization [8]

Propane ammoxidation studies using 1-¹³C-labeled propane demonstrate the absence of carbon backbone rearrangements under reaction conditions, with the ¹³C label retained at terminal positions in the acrylonitrile products [27]. These results rule out oxidative dimerization pathways that would result in label scrambling [27].

The synthetic utility of isotopic labeling extends beyond mechanistic studies to include applications in metabolic pathway analysis and environmental fate studies [29]. The development of efficient protocols for introducing isotopic labels at specific positions enables broader application of these powerful mechanistic probes [31].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Exact Mass

284.083729621 g/mol

Monoisotopic Mass

284.083729621 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-11-2024

Explore Compound Types